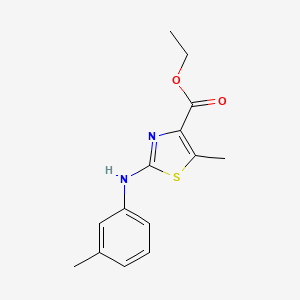
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid ethyl ester is a synthetic organic molecule with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol . It is a compound that has attracted the attention of researchers due to its unique properties and potential applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H16N2O2S) and molecular weight (276.36 g/mol) . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Thiazolecarboxylic Acid Derivatives in Chemical Synthesis
Thiazolecarboxylic acid derivatives, including those involving modifications at the 2-amino and 4-methyl positions, serve as key intermediates in the synthesis of a wide range of compounds with potential biological activities. For instance, the acylation and methylation of aminothiazole derivatives lead to compounds that can be further converted into esters, demonstrating the synthetic versatility of thiazole derivatives for producing molecules with varied biological activities (Dovlatyan et al., 2004).
Immunological Activity
New derivatives synthesized from modifications of thiazolecarboxylic acid have been investigated for their immunological activity. This includes the study of 5-substituted derivatives of isothiazolecarboxylic acid, where modifications in the ethyl ester group and introduction of aminoacylamino groups have shown potential in modulating immune responses, indicating the relevance of these derivatives in developing immunomodulatory agents (Lipnicka & Zimecki, 2007).
Antibacterial Properties
The synthesis of thiazole derivatives also extends to the exploration of their antibacterial properties. For example, derivatives of furan-2-carboxylic acid with modifications at the thiomethyl position have been synthesized and assessed for their antibacterial effectiveness, showcasing the potential of thiazole-based compounds in contributing to the development of new antibacterial agents (Iradyan et al., 2014).
Synthesis of Analgesic and Anti-inflammatory Agents
Similarly, the synthesis of pyrazole-4-carboxylic acid ethyl esters from thiazole derivatives has been explored for their analgesic and anti-inflammatory activities, underscoring the potential of thiazole-based compounds in medicinal chemistry for creating new therapeutic agents (Gokulan et al., 2012).
Propiedades
IUPAC Name |
ethyl 5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAPOJOMZDTDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



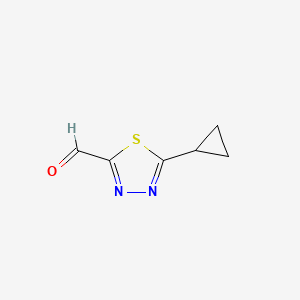
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
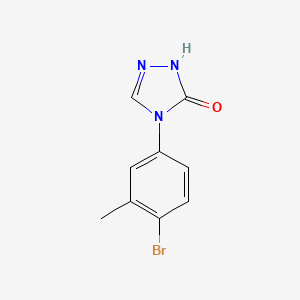
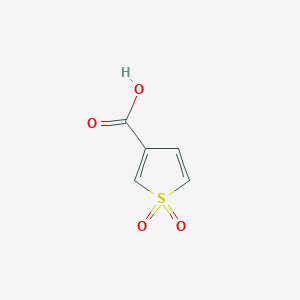

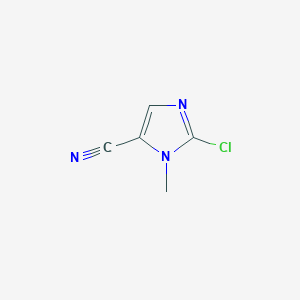

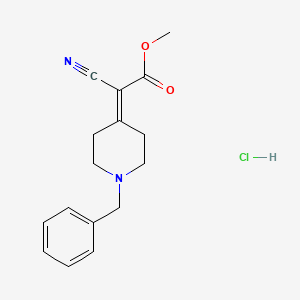
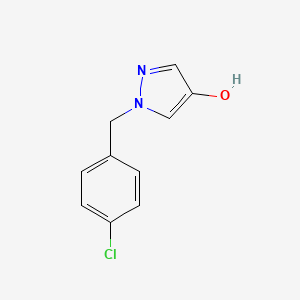
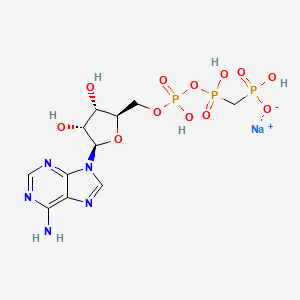
![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)